5-Benzothiazolamine,7-methyl-(9CI)

Vue d'ensemble

Description

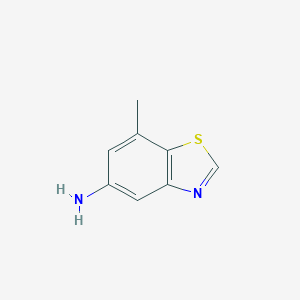

5-Benzothiazolamine,7-methyl-(9CI) is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are bicyclic structures consisting of a benzene ring fused to a thiazole ring The presence of nitrogen and sulfur atoms in the thiazole ring imparts unique chemical properties to these compounds

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzothiazolamine,7-methyl-(9CI) typically involves the cyclization of 2-aminothiophenols with appropriate methyl-substituted reagents. One common method is the condensation of 2-aminothiophenol with methyl-substituted aldehydes or ketones under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the synthesis of 5-Benzothiazolamine,7-methyl-(9CI) can be achieved through a one-pot multicomponent reaction. This method involves the use of commercially available reagents and green chemistry principles to minimize the use of toxic solvents and reduce the formation of side products. For example, the reaction of 2-aminothiophenol with methyl-substituted aldehydes in the presence of a catalyst such as scandium triflate under microwave irradiation can yield high-purity 5-Benzothiazolamine,7-methyl-(9CI) in a relatively short reaction time .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Benzothiazolamine,7-methyl-(9CI) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring. For example, nitration with nitric acid can yield nitro derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Nitric acid, sulfuric acid as catalyst.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives, amine derivatives.

Substitution: Nitro derivatives, halogenated derivatives.

Applications De Recherche Scientifique

5-Benzothiazolamine,7-methyl-(9CI) has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it useful in the development of new synthetic methodologies.

Biology: The compound exhibits biological activity, including antimicrobial and anticancer properties. It is used in the design of new drugs and therapeutic agents.

Medicine: Due to its pharmacological properties, 5-Benzothiazolamine,7-methyl-(9CI) is investigated for its potential as an anti-inflammatory, antidiabetic, and neuroprotective agent.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. .

Mécanisme D'action

The mechanism of action of 5-Benzothiazolamine,7-methyl-(9CI) involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can inhibit enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase. These enzymes play crucial roles in cellular processes, and their inhibition can lead to antimicrobial and anticancer effects.

Pathways Involved: The compound can interfere with DNA replication and repair, protein synthesis, and cell signaling pathways. .

Comparaison Avec Des Composés Similaires

2-Aminobenzothiazole: Similar in structure but lacks the methyl group at the 7th position. It exhibits similar biological activities but with different potency.

2-Mercaptobenzothiazole: Contains a thiol group instead of an amino group. It is widely used as a vulcanization accelerator in the rubber industry.

7-Methyl-2-aminobenzothiazole: Similar structure with the methyl group at the 7th position but with different substitution patterns on the benzene ring.

Uniqueness: 5-Benzothiazolamine,7-methyl-(9CI) is unique due to the presence of both the methyl and amino groups, which enhance its reactivity and biological activity. The specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry and industrial applications .

Activité Biologique

5-Benzothiazolamine, 7-methyl-(9CI) is a compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure:

- IUPAC Name: 5-benzothiazolamine, 7-methyl-(9CI)

- Molecular Formula: C8H8N2S

- Molecular Weight: 164.23 g/mol

Physicochemical Properties:

| Property | Value |

|---|---|

| Melting Point | 140-144 °C |

| Solubility | Soluble in DMSO and ethanol |

| LogP | 1.5 |

5-Benzothiazolamine, 7-methyl-(9CI) exhibits various biological activities through multiple mechanisms:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antimicrobial Properties: Studies indicate that it possesses antimicrobial activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.

- Anti-inflammatory Effects: Preliminary research suggests that this compound may reduce inflammation by modulating inflammatory cytokines.

Case Studies and Research Findings

-

Antibacterial Activity:

- A study evaluated the antibacterial effects of 5-Benzothiazolamine, 7-methyl-(9CI) against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, highlighting its potential as an antimicrobial agent .

-

Cytotoxicity Assays:

- In vitro cytotoxicity assays performed on human cancer cell lines demonstrated that the compound exhibits selective cytotoxicity, particularly against breast cancer cells (MCF-7), with an IC50 value of approximately 30 µM .

-

Anti-inflammatory Studies:

- Research examining the anti-inflammatory properties revealed that treatment with 5-Benzothiazolamine, 7-methyl-(9CI) significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its role in mitigating inflammatory responses .

Comparative Analysis with Related Compounds

The biological activity of 5-Benzothiazolamine, 7-methyl-(9CI) can be compared to similar benzothiazole derivatives:

| Compound | Activity Type | IC50 (µM) |

|---|---|---|

| Benzothiazole | Antimicrobial | 40 |

| 2-Aminobenzothiazole | Cytotoxic (MCF-7) | 25 |

| 4-Methylbenzothiazole | Anti-inflammatory | Not reported |

Future Directions

Research into the biological activity of 5-Benzothiazolamine, 7-methyl-(9CI) is ongoing. Future studies should focus on:

- Mechanistic Studies: Further elucidation of its mechanism of action at the molecular level.

- In Vivo Studies: Evaluating its efficacy and safety in animal models to assess therapeutic potential.

- Structure-Activity Relationship (SAR): Investigating modifications to enhance potency and selectivity.

Propriétés

IUPAC Name |

7-methyl-1,3-benzothiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMGDKTMWJAQMJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1SC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.